molecular formula C23H20O4 B11156367 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11156367
M. Wt: 360.4 g/mol
InChI Key: LMUUUBFAHFDTKG-UUYOSTAYSA-N
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Description

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a dimethylbenzyl ether group, and a furylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Dimethylbenzyl Ether Group: The dimethylbenzyl ether group can be introduced through an etherification reaction, where the benzofuran core is treated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Furylmethylidene Moiety: The furylmethylidene moiety can be introduced via a condensation reaction between the benzofuran derivative and 5-methyl-2-furaldehyde under basic conditions, such as using sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or furyl groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H20O4/c1-14-4-5-15(2)17(10-14)13-25-18-8-9-20-21(11-18)27-22(23(20)24)12-19-7-6-16(3)26-19/h4-12H,13H2,1-3H3/b22-12-

InChI Key

LMUUUBFAHFDTKG-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3

Origin of Product

United States

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